molecular formula C20H20Cl2N2 B13479735 3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline

3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline

Cat. No.: B13479735
M. Wt: 359.3 g/mol
InChI Key: NLTPKSYPXXACBN-UHFFFAOYSA-N
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Description

“3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dichloropropenyl group, a dimethylpyridinyl group, and a dihydroisoquinoline core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” typically involves multi-step organic reactions. The starting materials and reagents may include:

  • 3,3-Dichloropropene
  • 5,6-Dimethylpyridine
  • Isoquinoline derivatives

The reaction conditions often involve:

  • Catalysts such as palladium or copper
  • Solvents like dichloromethane or toluene
  • Temperature control to optimize yield and purity

Industrial Production Methods

Industrial production methods may scale up the laboratory synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly affecting the double bonds or the aromatic ring.

    Substitution: The dichloropropenyl group may participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which is simpler in structure.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

Properties

Molecular Formula

C20H20Cl2N2

Molecular Weight

359.3 g/mol

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-4H-isoquinoline

InChI

InChI=1S/C20H20Cl2N2/c1-13-10-16(12-23-14(13)2)19-17-7-5-4-6-15(17)11-20(3,24-19)9-8-18(21)22/h4-8,10,12H,9,11H2,1-3H3

InChI Key

NLTPKSYPXXACBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)C2=NC(CC3=CC=CC=C32)(C)CC=C(Cl)Cl

Origin of Product

United States

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